Ractopamine

Descripción general

Descripción

Synthesis Analysis

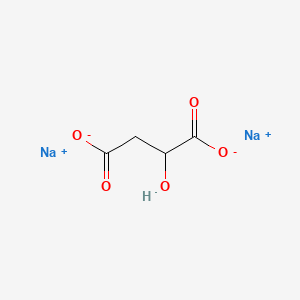

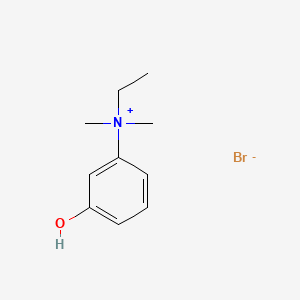

Ractopamine's synthesis involves chemical modifications to create a stable artificial antigen for detection purposes. A novel approach includes designing a stable ractopamine hapten with an active carboxyl group, which, when linked to bovine serum albumin, forms a detectable antigen in immunoassays for ractopamine residue detection in meats and other samples.

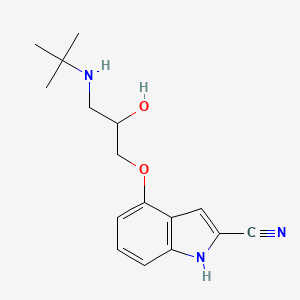

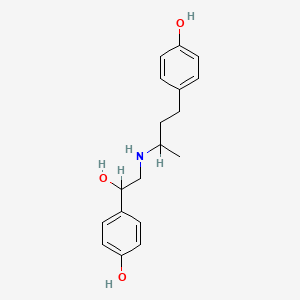

Molecular Structure Analysis

Ractopamine's molecular structure is crucial for its function as a beta-adrenergic agonist. It is known for its selectivity towards beta-adrenergic receptors in skeletal muscle and adipose tissue. The molecule's structure allows it to stimulate these receptors, leading to the repartitioning effects observed in livestock.

Chemical Reactions and Properties

Ractopamine's chemical properties enable it to interact specifically with beta-adrenergic receptors. Its action as a beta-adrenergic agonist is central to its growth-promoting effects in animals. Ractopamine undergoes metabolic processing in animals, leading to its accumulation in various tissues, including muscle, fat, and even plant tissues if present in the soil where crops are grown.

Physical Properties Analysis

The physical properties of ractopamine, including its stability under various conditions, play a crucial role in its effectiveness as a feed additive and in the detection methods developed for its residues in food products. Ractopamine's stability in feed and tissues ensures its continued action as a growth promoter during the feeding period.

Chemical Properties Analysis

Ractopamine's chemical properties, including its reactivity and interactions with biological molecules, underpin its mechanism of action as a growth promoter. Its ability to selectively bind to and activate beta-adrenergic receptors leads to changes in gene expression that promote muscle growth and reduce fat deposition in treated animals.

References (Sources)

- Gunawan et al., 2007, investigated the differential gene expression in porcine skeletal muscles induced by ractopamine (Gunawan et al., 2007).

- Deng Fa-lian, 2013, described the synthesis and identification of a stable artificial ractopamine antigen for detection purposes (Deng Fa-lian, 2013).

Aplicaciones Científicas De Investigación

Ractopamine (RAC) is a synthetic phenethanolamine, β–adrenergic agonist used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . Here are some of its applications:

-

Livestock and Poultry Sectors

- Application : RAC is used as a feed additive to develop leanness, enhance growth performance, and increase feed conversion efficiency in different farm animals, including poultry .

- Results : The use of RAC results in increased leanness and improved feed conversion efficiency in the animals it is administered to .

-

Aquatic Animal Research

- Application : Studies have been conducted to evaluate the potential toxicities of RAC on aquatic animals .

- Method : Aquatic animals are exposed to waterborne RAC at varying concentrations, and their physiological responses are monitored .

- Results : The studies have highlighted the potentially harmful effects of RAC on the aquatic environment and human health .

-

Cardiovascular, Respiratory, and Locomotory Physiology Research

- Application : RAC has been used in studies to evaluate its effects on cardiovascular, respiratory, and locomotory physiology in animal models .

- Method : In one study, zebrafish larvae were subjected to waterborne RAC exposure at varying concentrations for 24 hours, and the corresponding cardiovascular, respiratory, and locomotion activities were monitored and quantified .

- Results : The study found that RAC administration can significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate, but without affecting the cardiac rhythm regularity in zebrafish embryos .

-

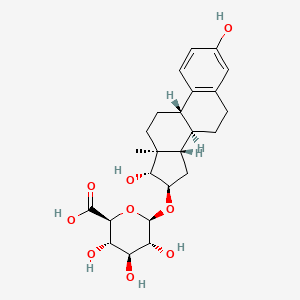

Detection in Animal Products

- Application : RAC is detected in animal products to ensure food safety .

- Method : A simple methanolic extraction, Solid Phase Extraction (SPE) cleanup, and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis method is used for the determination of ractopamine in porcine and bovine liver and offal products .

- Results : This method quantifies ractopamine and ractopamine-glucuronide metabolites to accurately measure ractopamine in animal tissue .

-

Behavioral Studies

-

Environmental Impact Studies

- Application : Studies have been conducted to understand the environmental impact of RAC, particularly its presence in animal waste .

- Method : Samples of animal waste are collected and analyzed for the presence of RAC .

- Results : Studies have found that a significant amount of RAC is excreted by animals and can be detected in their waste .

-

Legal and Scientific Disputes

- Application : RAC has been at the center of decades-long scientific and legal disputes due to its potential benefits and safety issues .

- Method : Various scientific studies and legal analyses have been conducted to understand the benefits, safety issues, and conflicts related to the use of RAC .

- Results : These studies have highlighted the controversial nature of RAC and its use as a feed additive .

-

Biosensor Development

- Application : RAC has been used in the development of biosensors for the determination of persistent organic pollutants (POPs) in animal-derived foods .

- Method : A biosensor based on a rolling circle amplification (RCA) platform using a glucometer was developed. The biosensor was constructed using gold nanoparticle probes modified with antibodies and dozens of primers, magnetic microparticle probes conjugated with haptens, and targets .

- Results : This strategy obtained a linear detection range of 0.038–5.00 ng mL −1 and a detection limit of 0.0158 ng mL −1, which was preliminarily verified by screening in real samples .

Propiedades

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048378 | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol. | |

| Record name | RACTOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ractopamine | |

CAS RN |

97825-25-7 | |

| Record name | Ractopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ractopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ractopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACTOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

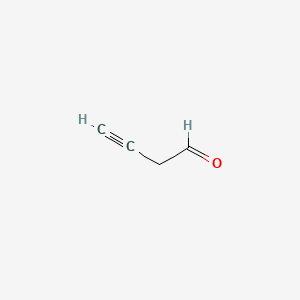

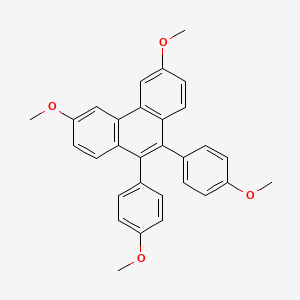

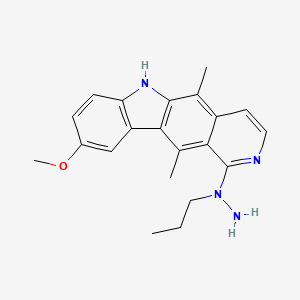

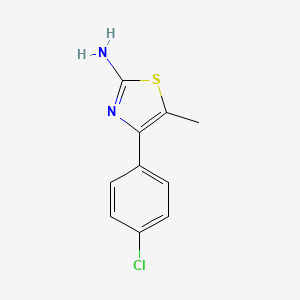

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.